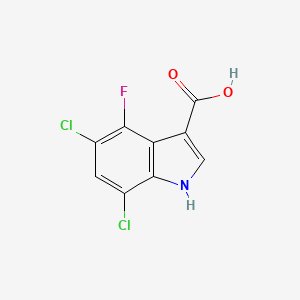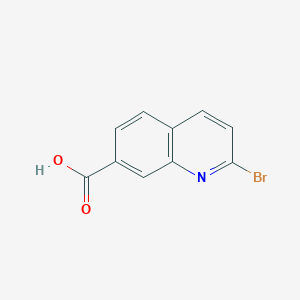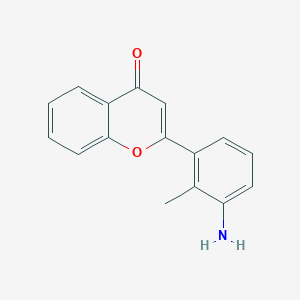
2-(3-Amino-2-methylphenyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-2-methylphenyl)-4H-chromen-4-one is an organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of an amino group at the 3-position and a methyl group at the 2-position of the phenyl ring, which is attached to the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-methylphenyl)-4H-chromen-4-one typically involves the condensation of 3-amino-2-methylphenol with appropriate reagents to form the chromen-4-one core. One common method involves the use of benzoxazinone intermediates, which are prepared by refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid . The benzoxazinone is then reacted with suitable amines under microwave-assisted conditions to yield the desired chromen-4-one derivative .
Industrial Production Methods
Industrial production of 2-(3-Amino-2-methylphenyl)-4H-chromen-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact. Microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-2-methylphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-2-methylphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-methylphenol: A precursor in the synthesis of 2-(3-Amino-2-methylphenyl)-4H-chromen-4-one.
Aminomethyl propanol: An alkanolamine with similar structural features.
Quinazolinone derivatives: Compounds with a similar core structure and diverse biological activities.
Uniqueness
2-(3-Amino-2-methylphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both an amino group and a methyl group on the phenyl ring enhances its reactivity and potential for forming various derivatives. This compound’s ability to interact with multiple biological targets makes it a versatile candidate for drug development and other applications.
Propriétés
Numéro CAS |
921942-32-7 |
|---|---|
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-(3-amino-2-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H13NO2/c1-10-11(6-4-7-13(10)17)16-9-14(18)12-5-2-3-8-15(12)19-16/h2-9H,17H2,1H3 |
Clé InChI |
OWSOSHAEPVXMDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N)C2=CC(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


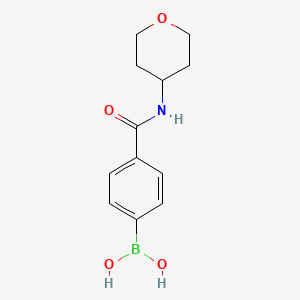
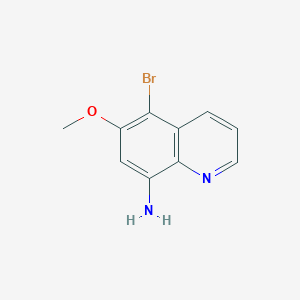
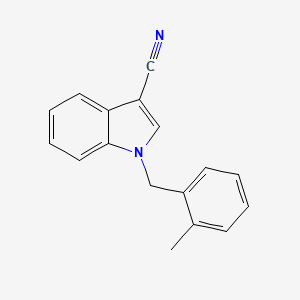
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B11866195.png)
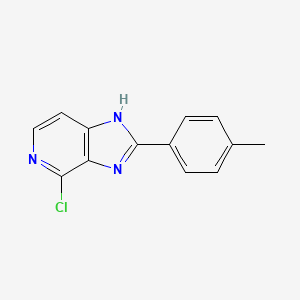
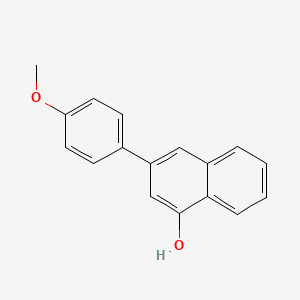
![tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11866211.png)

